6-amino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purin-2(9H)-one
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Overview
Description
6-amino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purin-2(9H)-one is a complex organic compound with significant importance in various scientific fields It is known for its unique structure, which includes a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purin-2(9H)-one typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a tetrahydrofuran derivative under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purin-2(9H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions can target the purine base, altering its electronic properties.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-amino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purin-2(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6-amino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purin-2(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function, making it a valuable tool in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares a similar purine base structure but differs in the attached sugar moiety.
Guanosine: Another purine nucleoside with a different functional group arrangement.
Inosine: Contains a hypoxanthine base instead of the purine base found in the compound.
Uniqueness
6-amino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purin-2(9H)-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific disciplines.
Properties
Molecular Formula |
C11H15N5O5 |
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Molecular Weight |
297.27 g/mol |
IUPAC Name |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-2-one |
InChI |
InChI=1S/C11H15N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2,12H2,1H3 |
InChI Key |
NGSRMSVXLUMDAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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